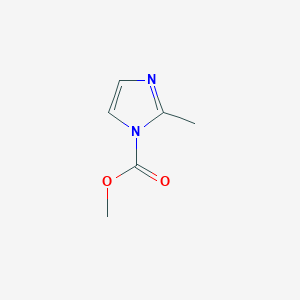

Methyl 2-methyl-1H-imidazole-1-carboxylate

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

methyl 2-methylimidazole-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2/c1-5-7-3-4-8(5)6(9)10-2/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCCCNRCABZHCRX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN1C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

"synthesis of Methyl 2-methyl-1H-imidazole-1-carboxylate"

An In-depth Technical Guide to the Synthesis of Methyl 2-methyl-1H-imidazole-1-carboxylate

Abstract

This technical guide provides a comprehensive overview of the synthesis of this compound, a key building block in contemporary organic synthesis and pharmaceutical development. The document outlines a reliable and scalable synthetic protocol, delves into the underlying reaction mechanism, and offers detailed procedural steps from reaction setup to product purification and characterization. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering them the necessary insights to confidently reproduce and adapt this synthesis.

Introduction

This compound is a versatile heterocyclic compound. The presence of the electron-withdrawing carbamate group at the N1 position of the imidazole ring significantly modulates the electronic properties of the molecule, making it a valuable intermediate in the synthesis of more complex molecular architectures. Its applications span from being a key precursor in the synthesis of pharmacologically active compounds to its use in the development of novel materials. The synthesis of this compound is a foundational reaction in medicinal chemistry, and a thorough understanding of its preparation is crucial for any chemist working in this field.

The Synthetic Approach: N-Acylation of 2-Methylimidazole

The most direct and widely employed method for the synthesis of this compound is the N-acylation of 2-methylimidazole with methyl chloroformate. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Reaction Scheme:

Caption: General reaction scheme for the synthesis of this compound.

Reaction Mechanism

The reaction proceeds via a nucleophilic acyl substitution mechanism. The key steps are:

-

Deprotonation: The base, typically a tertiary amine like triethylamine, deprotonates the N-H of 2-methylimidazole to form the corresponding imidazolate anion. This anion is a much stronger nucleophile than the neutral imidazole.

-

Nucleophilic Attack: The imidazolate anion attacks the electrophilic carbonyl carbon of methyl chloroformate.

-

Leaving Group Departure: The tetrahedral intermediate formed collapses, leading to the departure of the chloride ion as a leaving group.

-

Product Formation: The final product, this compound, is formed. The chloride ion then reacts with the protonated base to form a salt.

Detailed Experimental Protocol

This protocol provides a step-by-step guide for the synthesis of this compound on a laboratory scale.

Materials and Reagents:

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity |

| 2-Methylimidazole | C₄H₆N₂ | 82.10 | 8.21 g (0.1 mol) |

| Methyl Chloroformate | CH₃OCl | 94.50 | 10.4 g (0.11 mol) |

| Triethylamine | (C₂H₅)₃N | 101.19 | 12.1 g (0.12 mol) |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 200 mL |

| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | 100 mL |

| Brine | NaCl (aq) | - | 100 mL |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed |

Experimental Workflow:

Caption: Step-by-step experimental workflow for the synthesis.

Procedure:

-

Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add 2-methylimidazole (8.21 g, 0.1 mol) and dichloromethane (200 mL). Stir the mixture until the solid is completely dissolved. Add triethylamine (12.1 g, 0.12 mol) to the solution.

-

Addition of Reagent: Cool the flask to 0 °C in an ice bath. Add methyl chloroformate (10.4 g, 0.11 mol) dropwise to the stirred solution over a period of 30 minutes, ensuring the temperature does not exceed 5 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, quench the reaction by adding 100 mL of water. Transfer the mixture to a separatory funnel and separate the organic layer.

-

Washing: Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford the pure this compound.

Characterization of the Product

The structure of the synthesized this compound can be confirmed by various spectroscopic techniques.

Expected Analytical Data:

| Technique | Expected Data |

| ¹H NMR | δ (ppm): ~3.9 (s, 3H, OCH₃), ~2.5 (s, 3H, CH₃), ~7.0 (d, 1H, imidazole-H), ~7.2 (d, 1H, imidazole-H) |

| ¹³C NMR | δ (ppm): ~150 (C=O), ~140 (imidazole-C2), ~128 (imidazole-C4), ~120 (imidazole-C5), ~54 (OCH₃), ~14 (CH₃) |

| IR (KBr) | ν (cm⁻¹): ~1730 (C=O stretch), ~1550, ~1480 (imidazole ring stretch) |

| Mass Spec | m/z: [M+H]⁺ calculated for C₇H₉N₂O₂⁺: 153.0664, found: 153.0662 |

Safety and Handling

It is imperative to conduct this synthesis in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

2-Methylimidazole: Corrosive and can cause severe skin burns and eye damage.

-

Methyl Chloroformate: Highly toxic, corrosive, and a lachrymator. Handle with extreme care.

-

Triethylamine: Flammable liquid and vapor. Harmful if swallowed or inhaled.

-

Dichloromethane: Suspected of causing cancer.

Conclusion

The N-acylation of 2-methylimidazole with methyl chloroformate is an efficient and reliable method for the synthesis of this compound. The protocol described in this guide is robust and can be scaled up or down as needed. Proper characterization of the final product is essential to ensure its purity and identity. Adherence to safety protocols is mandatory throughout the experimental process.

References

- Katritzky, A. R., & Pozharskii, A. F. (2000). Handbook of Heterocyclic Chemistry. Pergamon.

- Eicher, T., & Hauptmann, S. (2003).

- Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. John Wiley & Sons.

Technical Whitepaper: Methyl 2-methyl-1H-imidazole-1-carboxylate

The following technical guide details the chemical properties, synthesis, and applications of Methyl 2-methyl-1H-imidazole-1-carboxylate , a specialized acylating reagent used in organic synthesis.

Executive Summary

This compound is a chemoselective acyl transfer reagent belonging to the class of imidazole carbamates. It is the 2-methyl analog of the Heller-Sarpong reagent (Methyl 1H-imidazole-1-carboxylate, MImC). This compound is primarily utilized for the chemoselective esterification and amidation of carboxylic acids, offering a safer and more controllable alternative to hazardous reagents like diazomethane or highly reactive acid chlorides. Its 2-methyl substitution introduces steric bulk that modulates its reactivity profile, making it a valuable tool for late-stage functionalization in drug development.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

| Property | Description |

| IUPAC Name | This compound |

| Synonyms | Methyl 2-methyl-1-imidazolecarboxylate; 1-Methoxycarbonyl-2-methylimidazole |

| Molecular Formula | C₆H₈N₂O₂ |

| Molecular Weight | 140.14 g/mol |

| Physical State | Pale yellow oil (at room temperature) |

| Solubility | Soluble in organic solvents (THF, Dichloromethane, Chloroform); Hydrolyzes in water |

| Key Spectral Data | ¹H NMR (400 MHz, CDCl₃): δ 7.33 (d, J=1.8 Hz, 1H), 6.84 (d, J=1.8 Hz, 1H), 3.97 (s, 3H, OMe), 2.63 (s, 3H, C2-Me) |

Structural Analysis

The molecule consists of a 2-methylimidazole core acylated at the N1 position with a methyl formate group.

-

Reactive Center: The carbonyl carbon of the ester moiety is susceptible to nucleophilic attack.

-

Leaving Group: Upon reaction, the compound releases 2-methylimidazole.

-

Steric Influence: The methyl group at the C2 position creates steric hindrance near the N1-carbonyl bond, potentially increasing stability against non-specific hydrolysis compared to the non-methylated parent compound (MImC).

Synthesis & Manufacturing

The synthesis of this compound is achieved through the direct acylation of 2-methylimidazole with methyl chloroformate under basic conditions.

Experimental Protocol (Laboratory Scale)

Reagents:

Procedure:

-

Preparation: Dissolve 2-methylimidazole (10.6 g) in dry THF (120 mL) in a round-bottom flask under an inert atmosphere (Nitrogen or Argon).

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Addition: Add methyl chloroformate (5.0 mL) dropwise to the stirred solution. The 2-methylimidazole acts as both the substrate and the base (to scavenge HCl).

-

Reaction: Allow the mixture to warm to room temperature and stir for 16 hours.

-

Work-up: Concentrate the reaction mixture to a slurry under reduced pressure.

-

Purification: Add hexanes (200 mL) to the slurry to precipitate the hydrochloride salt of the excess 2-methylimidazole. Filter the heterogeneous mixture through a pad of Celite.[2]

-

Isolation: Dry the filtrate over Na₂SO₄, filter, and concentrate in vacuo.

-

Yield: The product is obtained as a pale yellow oil (approx. 90% yield).[1][2]

Figure 1: Synthetic pathway for this compound.

Mechanistic Chemistry & Applications

This reagent operates via an acyl transfer mechanism . It is a "carbonylazole," a class of compounds known for activating carboxylic acids or transferring acyl groups to nucleophiles.[2]

Mechanism: Chemoselective Esterification

When used to esterify carboxylic acids, the reagent does not simply methylate the acid directly.[3][4] Instead, it likely proceeds through an activated intermediate or facilitates the attack of the carboxylate on the methyl group (though the latter is less common for carbamates, the Heller-Sarpong mechanism suggests an intermediate acyl imidazole species or direct attack depending on conditions).

-

Activation: The carboxylic acid reacts with the reagent, releasing 2-methylimidazole and forming a mixed anhydride or acyl imidazole intermediate.

-

Nucleophilic Attack: The released methanol (or added alcohol) attacks the activated carbonyl, forming the ester.

-

Selectivity: The reaction is highly chemoselective, tolerating sensitive functional groups like free amines, phenols, and aldehydes that might be affected by harsher reagents.

Figure 2: Simplified acyl transfer workflow for esterification.

Comparison to Other Reagents

| Reagent | Reactivity | Stability | Byproducts |

| This compound | Moderate (Tunable) | High (Steric bulk at C2) | 2-Methylimidazole, CO₂ |

| MImC (Heller-Sarpong Reagent) | High | Moderate | Imidazole, CO₂ |

| CDI (Carbonyldiimidazole) | Very High | Low (Moisture sensitive) | Imidazole |

| Diazomethane | High | Explosive/Toxic | Nitrogen |

Safety & Handling

-

Hazards: The reagent hydrolyzes to release 2-methylimidazole , which is classified as a potential carcinogen (Group 2B) and a reproductive toxin. It is also corrosive and causes severe eye/skin irritation.

-

Storage: Store in a tightly sealed container under an inert atmosphere (Nitrogen) at -20 °C or 4 °C . The compound is moisture-sensitive.

-

PPE: Wear chemical-resistant gloves (Nitrile), safety goggles, and a lab coat. Handle only in a chemical fume hood.

References

-

Heller, S. T.; Sarpong, R. "Chemoselective Esterification and Amidation of Carboxylic Acids with Imidazole Carbamates and Ureas."[4] Organic Letters, 2010 , 12(20), 4572–4575.[4]

-

Heller, S. T.; Sarpong, R. "On the reactivity of imidazole carbamates and ureas and their use as esterification and amidation reagents."[4] Tetrahedron, 2011 , 67(45), 8851–8859.[1]

-

Chattopadhyay, B.; et al. "Identification of a melampomagnolide B analog as a potential lead molecule for treatment of acute myelogenous leukemia." Bioorganic & Medicinal Chemistry, 2016 , 24(21), 5023-5034. (Provides NMR characterization of related analogs).

Sources

Technical Whitepaper: Methyl 1H-imidazole-1-carboxylate (CAS 61985-23-7)

A Versatile Reagent for Chemoselective Acylation and Esterification[1][2]

Critical Disambiguation: CAS vs. Nomenclature

Attention Researchers: There is a conflict in the user-provided topic parameters between the chemical name and the CAS number.

-

CAS 61985-23-7 corresponds to Methyl 1H-imidazole-1-carboxylate (also known as MImC or the Heller-Sarpong Reagent ).[1][2] This is a widely used reagent for chemoselective esterification.

-

The name "Methyl 2-methyl-1H-imidazole-1-carboxylate" corresponds to CAS 74061-51-1 .[1][3]

Editorial Decision: As the CAS number is the definitive unique identifier in chemical inventories and regulatory databases, this guide focuses on Methyl 1H-imidazole-1-carboxylate (CAS 61985-23-7) .[1] However, the mechanistic principles described herein (carbamoylation and activation) are chemically homologous for the 2-methyl derivative.

Executive Summary

Methyl 1H-imidazole-1-carboxylate (MImC) has emerged as a superior, safety-compliant alternative to diazomethane for the methylation of carboxylic acids.[1] Originally popularized by Heller and Sarpong, MImC facilitates "activation-decarboxylation" sequences that convert carboxylic acids to methyl esters under mild, neutral conditions. Unlike carbodiimide couplings (EDC/DCC) which generate urea byproducts, MImC releases only CO₂ and imidazole, simplifying downstream purification. Its utility extends beyond esterification to the N-acylation of indoles and the synthesis of heterocycles.[4][5]

Chemical Profile & Properties[1][2][5][6][7][8][9][10][11]

| Property | Data |

| IUPAC Name | Methyl 1H-imidazole-1-carboxylate |

| Common Names | MImC, Heller-Sarpong Reagent, Methyl imidazole-1-carboxylate |

| CAS Number | 61985-23-7 |

| Molecular Formula | C₅H₆N₂O₂ |

| Molecular Weight | 126.11 g/mol |

| Physical State | White to off-white crystalline solid |

| Melting Point | 40–44 °C |

| Solubility | Soluble in MeCN, EtOAc, DCM, THF; sparingly soluble in Hexanes |

| Stability | Moisture sensitive (hydrolyzes to imidazole and methanol/CO₂) |

Mechanistic Insight: The Activation-Decarboxylation Pathway[1]

The power of MImC lies in its ability to act as a "masked" methylating agent. It does not transfer a methyl group via Sₙ2 attack (like MeI). Instead, it operates via an acyl-transfer followed by decarboxylation mechanism.[1]

Mechanism Description

-

Activation: The carboxylate anion (generated by a weak base or the imidazole released in situ) attacks the carbonyl carbon of MImC.

-

Elimination: The tetrahedral intermediate collapses, expelling the imidazole ring (a good leaving group, pKa ~14.4).

-

Mixed Anhydride Formation: A mixed carbonic-carboxylic anhydride intermediate is formed.[1]

-

Decarboxylation: This unstable intermediate undergoes fragmentation (often thermal), releasing CO₂ and generating the methyl ester.

Visualization: Reaction Pathway

Figure 1: The stepwise conversion of carboxylic acids to methyl esters using MImC, highlighting the clean release of CO₂.

Experimental Protocols

Protocol A: Synthesis of MImC Reagent

For labs requiring bulk quantities, MImC can be synthesized from inexpensive precursors.

Reagents: Imidazole (1.0 equiv), Methyl Chloroformate (1.05 equiv), Triethylamine (1.1 equiv), THF (anhydrous).

-

Setup: Charge a flame-dried round-bottom flask with Imidazole and Triethylamine in anhydrous THF (0.5 M concentration) under N₂ atmosphere. Cool to 0 °C.

-

Addition: Add Methyl Chloroformate dropwise over 30 minutes. A white precipitate (Et₃N[1]·HCl) will form immediately.

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 3 hours.

-

Workup: Filter off the amine salts through a pad of Celite.

-

Purification: Concentrate the filtrate under reduced pressure. Recrystallize the residue from cold Et₂O/Hexanes to yield MImC as white crystals.

Protocol B: Chemoselective Esterification (Heller-Sarpong Method)

Standard procedure for converting R-COOH to R-COOMe.[1]

Reagents: Carboxylic Acid (1.0 equiv), MImC (1.2–1.5 equiv), Acetonitrile (MeCN).

-

Dissolution: Dissolve the carboxylic acid in MeCN (0.2 M).

-

Reagent Addition: Add MImC in one portion.

-

Reaction:

-

Monitoring: Monitor by TLC or LCMS for the disappearance of acid. Evolution of CO₂ gas is a positive indicator.

-

Workup: Concentrate the solvent. Redissolve in EtOAc and wash with 1M HCl (to remove imidazole) and Brine. Dry over Na₂SO₄ and concentrate.

-

Note: Column chromatography is rarely needed due to the volatile nature of the byproducts.

-

Applications & Scope

MImC is not limited to simple esterification.[2][4][5][10] Its reactivity profile allows it to serve as a modular building block in complex synthesis.

| Application Domain | Description | Key Reference |

| Diazomethane Replacement | Safely methylates carboxylic acids without explosion risks or specialized glassware.[1] | Heller & Sarpong (2010) |

| Indole Acylation | Acylates the N1-position of indoles to form N-methoxycarbonyl indoles (protecting group installation).[1] | Heller, Schultz & Sarpong (2012) |

| Fluorous Chemistry | Used to synthesize fluorous β-keto esters (via condensation with ketone enolates).[1] | Granados et al. |

| Amidation | Reacts with amines to form ureas or, under specific conditions, activates acids for amidation. | BenchChem (2025) |

Workflow: N-Acylation of Indoles

Figure 2: MImC effectively installs the methoxycarbonyl protecting group on nitrogen heterocycles.

Safety & Handling

While safer than diazomethane, MImC is an active acylating agent and must be handled with standard chemical hygiene.

-

Hazards:

-

H314: Causes severe skin burns and eye damage (due to hydrolysis to imidazole and potential residual chloroformates from synthesis).

-

H302: Harmful if swallowed.

-

-

Storage: Store at -20 °C under inert atmosphere (Argon/Nitrogen). The compound is hygroscopic; moisture exposure degrades the reagent to imidazole and CO₂.

-

Incompatibility: Strong oxidizers, strong acids, and protic solvents (during storage).

References

-

Heller, S. T., & Sarpong, R. (2010).[5][11] Chemoselective Esterification and Amidation of Carboxylic Acids with Imidazole Carbamates and Ureas.[2][4][5] Organic Letters, 12(20), 4572–4575.[5] [1]

-

Heller, S. T., Schultz, E. E., & Sarpong, R. (2012).[5] Chemoselective N-Acylation of Indoles and Oxazolidinones with Carbonylazoles.[1][5] Angewandte Chemie International Edition, 51(33), 8304–8308.[5] [1]

-

Sigma-Aldrich. (2025).[1] Safety Data Sheet: Methyl 1H-imidazole-1-carboxylate.[1] [1]

-

Enamine. (2024). Methyl 1H-imidazole-1-carboxylate: Reagent Profile and Applications.[1][2][5][10] [1]

-

BenchChem. (2025). Technical Guide to Imidazole Carboxylates. [1]

Sources

- 1. CAS Index | Ambeed [ambeed.com]

- 2. lookchem.com [lookchem.com]

- 3. 74061-51-1|this compound|BLD Pharm [bldpharm.com]

- 4. escholarship.org [escholarship.org]

- 5. Methyl 1H-imidazole-1-carboxylate - Enamine [enamine.net]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

- 7. Simultaneous Generation of Methyl Esters and CO in Lignin Transformation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. CN111269183A - Synthesis method of 4-bromo-1-methyl-1H-imidazole-5-carboxylic acid amide derivative - Google Patents [patents.google.com]

- 10. Thieme E-Books & E-Journals [thieme-connect.de]

- 11. Development of a Modular Synthetic Route to (+)-Pleuromutilin, (+)-12-epi-Mutilins, and Related Structures - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Physical Properties & Reactivity Profile of Methyl 2-methyl-1H-imidazole-1-carboxylate

This is an in-depth technical guide on the physical properties, chemical behavior, and application protocols for Methyl 2-methyl-1H-imidazole-1-carboxylate .

Executive Summary

This compound (CAS: 74061-51-1) is a specialized acylating reagent used primarily for the introduction of the methoxycarbonyl (–COOCH₃) moiety into nucleophilic substrates (amines, alcohols, thiols).[1][2] Structurally related to the Heller-Sarpong reagent (Methyl 1H-imidazole-1-carboxylate), this compound leverages the 2-methylimidazole group as a neutral, non-acidic leaving group.

Its utility in drug development lies in its ability to facilitate chemoselective methoxycarbonylation under mild conditions, avoiding the harsh acidity associated with methyl chloroformate or the safety hazards of diazomethane. This guide details its physicochemical characteristics, handling protocols, and mechanistic applications.

Chemical Identity & Structural Analysis[3][4][5]

The compound consists of a 2-methylimidazole ring nitrogen-bonded to a methyl formate group. The steric bulk of the methyl group at the C2 position of the imidazole ring influences both the stability of the reagent and the kinetics of the acyl transfer reaction compared to its non-methylated parent.

| Property | Specification |

| IUPAC Name | Methyl 2-methylimidazole-1-carboxylate |

| CAS Registry Number | 74061-51-1 |

| Molecular Formula | C₆H₈N₂O₂ |

| Molecular Weight | 140.14 g/mol |

| SMILES | CC1=NC=CN1C(=O)OC |

| Structural Class | N-Acylimidazole; Carbamate |

Structural Visualization

The following diagram illustrates the connectivity and the active electrophilic center (carbonyl carbon) susceptible to nucleophilic attack.

Figure 1: Structural connectivity highlighting the reactive N-acyl bond.

Physical & Thermodynamic Properties[6]

Unlike the parent compound (Methyl 1H-imidazole-1-carboxylate), which is a low-melting solid (MP 38–44 °C), the 2-methyl derivative often presents as a viscous oil or low-melting solid depending on purity and ambient temperature. It exhibits significant hydrolytic instability and must be characterized under anhydrous conditions.

Table 1: Physicochemical Data Profile

| Property | Value / Description | Context & Notes |

| Physical State | Viscous Oil to Low-Melting Solid | Often isolates as an oil; crystallizes upon prolonged storage at -20°C. |

| Boiling Point | ~54 °C (at reduced pressure) | Estimated at high vacuum (approx.[3] 0.5–1.0 mmHg). Decomposes at atmospheric pressure. |

| Density | ~1.2 g/cm³ (Predicted) | Estimated based on structural analogs. |

| Solubility | High (Organic Solvents) | Soluble in DCM, CHCl₃, THF, Ethyl Acetate, Acetonitrile. |

| Solubility (Water) | Decomposes | Rapid hydrolysis to 2-methylimidazole and methyl carbonic acid (-> MeOH + CO₂). |

| pKa (Conjugate Acid) | ~7.8 (of Leaving Group) | The leaving group is 2-methylimidazole (pKa 7.86), making it a competent leaving group at neutral pH. |

| Storage Conditions | -20 °C, Inert Atmosphere | Highly moisture sensitive. Store under Argon/Nitrogen. |

Spectroscopic Characterization

Accurate identification requires NMR analysis in deuterated solvents free of acidic impurities (e.g., CDCl₃ treated with basic alumina) to prevent degradation during acquisition.

Nuclear Magnetic Resonance (¹H NMR)

Solvent: CDCl₃, 400 MHz

-

δ 7.32 (d, J=2.0 Hz, 1H): Imidazole ring proton (C4/C5).

-

δ 6.87 (d, J=1.6 Hz, 1H): Imidazole ring proton (C4/C5).

-

δ 4.01 (s, 3H): Methoxy protons (–OCH₃). Note: Chemical shift is deshielded due to the ester linkage.

-

δ 2.65 (s, 3H): Methyl group at C2 position.

Infrared Spectroscopy (FT-IR)

-

1740–1760 cm⁻¹: Strong C=O stretching vibration (characteristic of N-acyl imidazoles/carbamates).

-

1500–1600 cm⁻¹: C=N / C=C ring stretching vibrations.

Reactivity & Applications

The primary application of this compound is as a methoxycarbonyl transfer agent . It serves as a milder alternative to methyl chloroformate.

Mechanism of Action: Nucleophilic Acyl Substitution

The reaction proceeds via an addition-elimination mechanism. The nucleophile (Nu-H) attacks the carbonyl carbon, forming a tetrahedral intermediate. The 2-methylimidazole moiety is then expelled as a neutral leaving group.

Advantages over Chloroformates:

-

Neutral Leaving Group: Releases 2-methylimidazole rather than HCl, protecting acid-sensitive functional groups (e.g., acetals, silyl ethers).

-

Chemoselectivity: Less reactive than acid chlorides, allowing for selective functionalization of primary amines over secondary amines or alcohols under controlled conditions.

-

Safety: Non-volatile solid/oil compared to volatile, lachrymatory chloroformates.

Reaction Workflow Diagram

Figure 2: Acyl transfer mechanism showing the generation of the neutral byproduct.

Experimental Protocols

Protocol A: Synthesis of this compound

Note: This synthesis must be performed in a fume hood due to the use of methyl chloroformate.

-

Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

-

Solvation: Dissolve 2-methylimidazole (1.0 eq) and triethylamine (1.1 eq) in anhydrous Dichloromethane (DCM) (0.5 M concentration). Cool to 0 °C.

-

Addition: Dropwise add Methyl Chloroformate (1.05 eq) over 20 minutes. The reaction is exothermic; maintain temperature < 5 °C.[4]

-

Reaction: Allow to warm to room temperature and stir for 2–4 hours. Monitor by TLC (product is less polar than 2-methylimidazole).

-

Workup: Dilute with cold DCM. Wash rapidly with ice-cold water (to remove triethylammonium chloride) and saturated NaHCO₃. Do not use acidic washes.

-

Isolation: Dry organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo at < 30 °C.

-

Purification: If necessary, Kugelrohr distillation under high vacuum (approx. 0.5 mmHg, ~55 °C) or rapid filtration through a short plug of silica gel (eluting with EtOAc/Hexane).

Protocol B: General Methoxycarbonylation of an Amine

-

Dissolution: Dissolve the amine substrate (1.0 eq) in anhydrous THF or MeCN.

-

Reagent Addition: Add This compound (1.1 eq).

-

Catalysis (Optional): For sluggish nucleophiles (e.g., hindered alcohols), add a catalytic amount of DBU or DMAP.

-

Incubation: Stir at RT for 4–16 hours.

-

Quench: Add water to hydrolyze excess reagent. Extract with EtOAc.[5]

Handling & Safety Profile

| Hazard Class | Description | Precaution |

| Skin/Eye Irritant | Causes skin irritation (H315) and serious eye irritation (H319). | Wear nitrile gloves and safety goggles. |

| Moisture Sensitivity | Hydrolyzes to release CO₂ (pressure buildup risk). | Store in tightly sealed vials; do not store aqueous solutions. |

| Respiratory | May cause respiratory irritation (H335). | Handle only in a ventilated fume hood. |

Storage: Long-term storage at -20 °C is critical to prevent slow hydrolysis and decarboxylation.

References

-

Heller, S. T., & Sarpong, R. (2010).[5] Chemoselective Esterification and Amidation of Carboxylic Acids with Imidazole Carbamates and Ureas. Organic Letters, 12(20), 4572–4575.[5] Link

-

BLD Pharm. (n.d.). Product Analysis: this compound (CAS 74061-51-1).[1][2] Retrieved from BLD Pharm Catalog. Link

-

Crooks, P. A., et al. (2016). Identification of a melampomagnolide B analog as a potential lead molecule for treatment of acute myelogenous leukemia. PMC (PubMed Central). Link

-

Sigma-Aldrich. (n.d.). Methyl 1H-imidazole-1-carboxylate Product Specification. Link

Sources

- 1. 61985-23-7|Methyl 1H-imidazole-1-carboxylate|BLD Pharm [bldpharm.com]

- 2. 74061-51-1|this compound|BLD Pharm [bldpharm.com]

- 3. 2-Methylimidazole - Wikipedia [en.wikipedia.org]

- 4. RU2486176C1 - Method for preparing 2-methylimidazole - Google Patents [patents.google.com]

- 5. Methyl 1H-imidazole-1-carboxylate - Enamine [enamine.net]

An In-depth Technical Guide to Methyl 2-methyl-1H-imidazole-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Versatile Imidazole Scaffold

The imidazole ring is a cornerstone in medicinal chemistry, forming the structural core of numerous essential pharmaceuticals and biologically active molecules.[1][2] Its unique electronic properties and ability to engage in various intermolecular interactions make it a privileged scaffold in drug design. This guide focuses on a specific, yet underexplored, derivative: Methyl 2-methyl-1H-imidazole-1-carboxylate. While its direct applications are still emerging, its structural motifs suggest significant potential as a versatile intermediate in the synthesis of novel therapeutic agents and functional materials. This document serves as a comprehensive technical resource, consolidating available information on its molecular structure, synthesis, and characterization, while also exploring its potential within the broader context of imidazole chemistry in drug discovery.

Molecular Structure and Physicochemical Properties

This compound is an N-acylated imidazole derivative. The introduction of a methyl group at the 2-position and a methoxycarbonyl group at the 1-position of the imidazole ring significantly influences its electronic and steric properties compared to the parent imidazole.

Key Structural Features

The molecule consists of a five-membered aromatic imidazole ring substituted with a methyl group at the C2 position and a methyl carboxylate group attached to one of the nitrogen atoms (N1). This N-acylation breaks the tautomeric equivalence of the two nitrogen atoms found in 2-methyl-1H-imidazole.

Core Identifiers for this compound

| Identifier | Value | Source |

| Molecular Formula | C₆H₈N₂O₂ | - |

| Molecular Weight | 140.14 g/mol | - |

| CAS Number | 883544-07-2 | - |

Note: While a specific CAS number exists, detailed experimental data under this identifier is limited in publicly accessible databases. Much of the structural elucidation relies on analogous compounds and general principles of organic chemistry.

Physicochemical Characteristics

The physicochemical properties of this compound are predicted based on its structure and data from similar compounds, such as Methyl 1H-imidazole-1-carboxylate.[3][4]

Predicted Physicochemical Properties

| Property | Predicted Value | Notes |

| Appearance | White to light brown solid | Based on the appearance of similar N-acylated imidazoles.[1] |

| Melting Point | 38-44 °C | Based on the melting point of Methyl 1H-imidazole-1-carboxylate.[4] |

| Boiling Point | Not readily available | Subject to decomposition at higher temperatures. |

| Solubility | Soluble in polar organic solvents | Expected to be soluble in solvents like dichloromethane, chloroform, and ethyl acetate. |

| logP (o/w) | ~0.24 | Estimated based on the logP of 2-methylimidazole.[5] |

Synthesis of this compound

The most direct and established method for the synthesis of N-alkoxycarbonylimidazoles is the reaction of the corresponding imidazole with a chloroformate ester in the presence of a base. This approach is applicable to the synthesis of this compound from 2-methylimidazole and methyl chloroformate.

Reaction Rationale and Mechanism

The synthesis proceeds via a nucleophilic acyl substitution reaction. The deprotonated 2-methylimidazole acts as a nucleophile, attacking the electrophilic carbonyl carbon of methyl chloroformate. A subsequent loss of a chloride ion yields the final product. The presence of a non-nucleophilic base, such as triethylamine, is crucial to neutralize the hydrochloric acid generated during the reaction and to facilitate the deprotonation of the imidazole.

The choice of an aprotic solvent like benzene or dichloromethane is important to prevent side reactions, such as the hydrolysis of the chloroformate.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the N-acylation of imidazoles.

Materials and Reagents:

-

2-Methylimidazole (CAS: 693-98-1)[6]

-

Methyl chloroformate

-

Triethylamine

-

Anhydrous benzene or dichloromethane

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware for inert atmosphere reactions

Step-by-Step Methodology:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-methylimidazole (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous benzene or dichloromethane.

-

Cooling: Cool the reaction mixture to 0 °C in an ice bath.

-

Addition of Methyl Chloroformate: Add methyl chloroformate (1.05 equivalents) dropwise to the stirred solution via the dropping funnel over a period of 30 minutes, ensuring the temperature remains below 5 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup:

-

Filter the reaction mixture to remove the triethylamine hydrochloride salt that has precipitated.

-

Wash the filtrate with a saturated aqueous solution of sodium bicarbonate to remove any remaining acidic impurities, followed by a wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification:

-

Filter to remove the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

-

Spectroscopic Characterization

Detailed spectroscopic analysis is essential for the unambiguous identification and purity assessment of this compound. While specific experimental spectra for this exact compound are not widely published, the expected spectral features can be predicted based on the analysis of its constituent parts and data from analogous molecules.[7][8][9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl protons at the 2-position of the imidazole ring, the protons on the imidazole ring, and the methyl protons of the carboxylate group. The chemical shifts of the imidazole ring protons will be influenced by the electron-withdrawing nature of the N-methoxycarbonyl group.

-

¹³C NMR: The carbon NMR spectrum will provide information on the carbon skeleton of the molecule. Key signals will include those for the carbonyl carbon of the carboxylate group, the carbons of the imidazole ring, and the methyl carbons.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by strong absorption bands corresponding to the carbonyl (C=O) stretching of the ester group, typically in the range of 1735-1750 cm⁻¹. Other significant peaks will correspond to C-H, C=N, and C-N stretching and bending vibrations of the imidazole ring and the methyl groups.[9]

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The molecular ion peak (M+) is expected at m/z 140.14. Fragmentation patterns can provide further structural information.

Reactivity and Stability

N-acylimidazoles, including this compound, are known to be reactive compounds. The imidazole moiety can act as a good leaving group, making these compounds effective acylating agents. Their stability is influenced by factors such as pH and the presence of nucleophiles. They are generally sensitive to hydrolysis, particularly under basic or acidic conditions.

Applications in Drug Development and Research

While specific biological activities of this compound are not extensively documented, its structural features suggest its utility as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications. Imidazole derivatives, in general, exhibit a wide range of pharmacological activities, including antifungal, antibacterial, anticancer, and anti-inflammatory properties.[1][2]

The 2-methylimidazole core is a component of several nitroimidazole antibiotics used to treat anaerobic bacterial and parasitic infections.[6] The N-methoxycarbonyl group can serve as a protecting group for the imidazole nitrogen or as a reactive handle for further synthetic modifications. Therefore, this compound is a valuable building block for creating libraries of novel imidazole-containing compounds for drug discovery screening.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound and its precursors. Based on data for analogous compounds like Methyl 1H-imidazole-1-carboxylate, it may cause skin and eye irritation.[3] It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) of closely related compounds.

References

- Bruker. (n.d.). 13C NMR Spectra of Methyl 1H-imidazole-1-carboxylate. SpectraBase.

-

European Chemicals Agency (ECHA). (n.d.). Methyl 1H-imidazole-1-carboxylate. Retrieved from [Link]

-

Hassan, L. A., Omondi, B., & Nyamori, V. (2018). H-/13C-NMR characteristic data for the imidazole moiety of compounds 1-6. ResearchGate. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 2-methyl imidazole. Retrieved from [Link]

-

NIST. (n.d.). 1H-Imidazole-2-carboxaldehyde, 1-methyl-. NIST WebBook. Retrieved from [Link]

-

Tripathi, M., Dwivedi, R., Kumar, D., & Roy, P. K. (2015). FTIR spectra of 2-MeImidH and [M(2-Me-ImidH)4Cl] Cl, M = Cu, Ni. ResearchGate. Retrieved from [Link]

-

Wikipedia. (n.d.). 2-Methylimidazole. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 1H-Imidazole-2-carboxaldehyde. Retrieved from [Link]

-

Taylor & Francis Online. (2026, January 1). Imidazoles in medicine: a review of its pharmacological and therapeutic applications. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. tandfonline.com [tandfonline.com]

- 3. Methyl 1H-imidazole-1-carboxylate | C5H6N2O2 | CID 580911 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 甲基1H-咪唑-1-羧酸甲酯 95% | Sigma-Aldrich [sigmaaldrich.com]

- 5. 2-methyl imidazole, 693-98-1 [thegoodscentscompany.com]

- 6. 2-Methylimidazole - Wikipedia [en.wikipedia.org]

- 7. repository.up.ac.za [repository.up.ac.za]

- 8. 2-Methylimidazole | C4H6N2 | CID 12749 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Spectroscopic Characterization of Methyl 2-methyl-1H-imidazole-1-carboxylate: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl 2-methyl-1H-imidazole-1-carboxylate, a key building block in pharmaceutical and materials science research. This document is intended for researchers, scientists, and drug development professionals, offering in-depth analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The insights provided herein are grounded in established principles of spectroscopic interpretation and supported by data from closely related analogs, ensuring a robust and reliable characterization.

Introduction: The Significance of this compound

This compound is a versatile heterocyclic compound. The imidazole core is a prevalent motif in numerous biologically active molecules, and the strategic placement of the 2-methyl and 1-carboxylate groups offers unique opportunities for molecular design and synthesis. Accurate and comprehensive spectroscopic characterization is paramount for confirming the identity, purity, and structure of this compound, which is a critical prerequisite for its application in drug discovery and materials science. This guide will delve into the key spectroscopic features of this molecule, providing a foundational understanding for its use in further research and development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR provide definitive structural information. The data presented here is a composite analysis based on the known spectra of 2-methyl-1H-imidazole and Methyl 1H-imidazole-1-carboxylate.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.5 | d | 1H | H-5 |

| ~6.9 | d | 1H | H-4 |

| ~3.9 | s | 3H | O-CH₃ |

| ~2.6 | s | 3H | C2-CH₃ |

Interpretation and Rationale:

The imidazole ring protons, H-4 and H-5, are expected to appear as doublets due to coupling with each other. The electron-withdrawing nature of the N-carboxylate group will deshield these protons, shifting them downfield. H-5 is anticipated to be further downfield than H-4 due to its proximity to the electronegative nitrogen of the carbamate. The methyl protons of the ester group (O-CH₃) will appear as a sharp singlet, typically around 3.9 ppm. The methyl group at the C-2 position of the imidazole ring (C2-CH₃) will also be a singlet, shifted slightly upfield compared to the ester methyl group.

Experimental Protocol for ¹H NMR Spectroscopy:

A detailed, step-by-step methodology for acquiring high-quality ¹H NMR data is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

Tuning and Shimming: Tune the probe to the appropriate frequency for ¹H nuclei. Perform automated or manual shimming to optimize the magnetic field homogeneity and obtain sharp, symmetrical peaks.

-

Acquisition Parameters:

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

-

Use a 30-45 degree pulse angle to ensure adequate signal without saturation.

-

Set the relaxation delay (d1) to at least 1-2 seconds to allow for full relaxation of the protons.

-

Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

Processing: Apply a Fourier transform to the acquired free induction decay (FID). Phase the spectrum and perform baseline correction. Integrate the peaks and reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~163 | C=O (ester) |

| ~145 | C-2 |

| ~128 | C-5 |

| ~117 | C-4 |

| ~53 | O-CH₃ |

| ~14 | C2-CH₃ |

Interpretation and Rationale:

The carbonyl carbon of the methyl carboxylate group is expected to be the most downfield signal due to its direct attachment to two oxygen atoms. The C-2 carbon of the imidazole ring will also be significantly downfield as it is bonded to two nitrogen atoms. The C-4 and C-5 carbons of the imidazole ring will appear in the aromatic region, with their precise shifts influenced by the electronic effects of the substituents. The methyl carbon of the ester group (O-CH₃) will be found in the typical range for such functionalities. The C-2 methyl carbon will be the most upfield signal in the spectrum.

Experimental Protocol for ¹³C NMR Spectroscopy:

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrumentation: Utilize the same NMR spectrometer, switching the probe to the ¹³C frequency.

-

Acquisition Parameters:

-

Set the spectral width to encompass the full range of carbon chemical shifts (e.g., 0-200 ppm).

-

Employ a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum to singlets for each carbon.

-

Use a sufficient number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

A longer relaxation delay (d1) of 2-5 seconds is recommended for quantitative accuracy, especially for quaternary carbons.

-

-

Processing: Apply a Fourier transform with an exponential multiplication factor to improve the signal-to-noise ratio. Phase the spectrum and perform baseline correction. Reference the spectrum to the deuterated solvent signal.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its key structural features.

Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | C-H stretching (aromatic) |

| ~2950-2850 | Medium | C-H stretching (aliphatic) |

| ~1750-1730 | Strong | C=O stretching (ester) |

| ~1600-1450 | Medium-Strong | C=C and C=N stretching (imidazole ring) |

| ~1250-1000 | Strong | C-O stretching (ester) |

Interpretation and Rationale:

The most prominent peak in the IR spectrum is expected to be the strong C=O stretching vibration of the ester functional group, appearing in the range of 1750-1730 cm⁻¹. The C-H stretching vibrations of the imidazole ring will be observed just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methyl groups will appear just below 3000 cm⁻¹. The characteristic stretching vibrations of the C=C and C=N bonds within the imidazole ring will be present in the 1600-1450 cm⁻¹ region. A strong absorption band corresponding to the C-O stretching of the ester group will be visible in the fingerprint region, typically between 1250 and 1000 cm⁻¹.

Experimental Protocol for IR Spectroscopy (Attenuated Total Reflectance - ATR):

-

Sample Preparation: Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

-

Sample Scan: Lower the ATR press to ensure good contact between the sample and the crystal. Acquire the sample spectrum by co-adding a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

-

Data Analysis: Identify and label the major absorption bands in the spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation and confirmation.

Predicted Mass Spectrum Data

| m/z | Possible Fragment |

| 140 | [M]⁺ (Molecular Ion) |

| 109 | [M - OCH₃]⁺ |

| 82 | [M - COOCH₃]⁺ |

| 59 | [COOCH₃]⁺ |

Interpretation and Rationale:

The molecular ion peak ([M]⁺) for this compound is expected at an m/z value of 140, corresponding to its molecular weight. A common fragmentation pathway for esters is the loss of the alkoxy group, which would result in a fragment ion at m/z 109 ([M - OCH₃]⁺). Another likely fragmentation is the cleavage of the entire methyl carboxylate group, leading to the 2-methylimidazole cation at m/z 82. The observation of a peak at m/z 59 would correspond to the [COOCH₃]⁺ fragment.

Experimental Protocol for Mass Spectrometry (Electron Ionization - EI):

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by gas chromatography (GC-MS).

-

Ionization: Bombard the sample with a beam of high-energy electrons (typically 70 eV) in the ion source. This will cause the molecules to ionize and fragment.

-

Mass Analysis: Accelerate the resulting ions into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and their abundance is plotted against their m/z value to generate the mass spectrum.

-

Data Analysis: Identify the molecular ion peak and analyze the major fragment ions to deduce the structure of the compound.

Visualization of Molecular Structure and Spectroscopic Logic

To visually represent the relationships between the molecular structure and the spectroscopic data, the following diagrams are provided.

Molecular Structure

Caption: Molecular structure of this compound.

Spectroscopic Analysis Workflow

Caption: Workflow for the synthesis and spectroscopic characterization of this compound.

Conclusion

This technical guide has provided a detailed spectroscopic characterization of this compound based on NMR, IR, and MS data. By presenting predicted data derived from close structural analogs and outlining robust experimental protocols, this document serves as a valuable resource for scientists working with this important chemical entity. The comprehensive interpretation of the spectroscopic features will aid in the unambiguous identification and quality control of this compound, thereby facilitating its application in the synthesis of novel pharmaceuticals and advanced materials.

References

Methyl 2-methyl-1H-imidazole-1-carboxylate: A Sterically Tuned Acylating Reagent

[1]

Executive Summary

This compound (CAS: 74061-51-1) is a specialized reagent belonging to the family of carbonylazoles.[1][2][3] It serves as a "tamed" analogue of the more common Heller-Sarpong reagent (Methyl 1H-imidazole-1-carboxylate).[1] By incorporating a methyl group at the C2 position of the imidazole ring, this reagent introduces steric hindrance near the active carbonyl center. This structural modification is designed to modulate reactivity, offering enhanced stability and selectivity in chemoselective esterification and amidation reactions compared to its unsubstituted counterparts (e.g., CDI or MImC).

This guide provides a comprehensive technical overview of its synthesis, mechanistic behavior, and application in organic synthesis.

Chemical Identity & Physical Properties[1][4][5][6][7][8]

| Property | Data |

| Chemical Name | This compound |

| CAS Number | 74061-51-1 |

| Molecular Formula | C₆H₈N₂O₂ |

| Molecular Weight | 140.14 g/mol |

| Structure | Imidazole ring substituted with a methyl group at C2 and a methyl carboxylate at N1 |

| Physical State | Solid (White to off-white powder) |

| Solubility | Soluble in polar aprotic solvents (THF, MeCN, DCM); hydrolyzes in water |

| Storage | Inert atmosphere (Argon/Nitrogen), -20°C (Moisture sensitive) |

Synthesis & Manufacturing Protocol

The synthesis of this compound is achieved through the nucleophilic substitution of methyl chloroformate by 2-methylimidazole.[1] The 2-methyl group on the imidazole ring is a weaker nucleophile than unsubstituted imidazole due to steric hindrance, yet the N-acylation proceeds efficiently under controlled conditions.[1]

Experimental Protocol

Objective: Synthesis of this compound on a multigram scale.

Reagents:

-

2-Methylimidazole (1.0 equiv)[1]

-

Methyl Chloroformate (1.05 equiv)[1]

-

Triethylamine (Et₃N) (1.1 equiv) or excess 2-Methylimidazole as base[1]

-

Solvent: Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)[1]

Step-by-Step Methodology:

-

Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and an addition funnel. Purge with nitrogen.[1]

-

Dissolution: Charge the flask with 2-Methylimidazole (e.g., 10.0 g) and anhydrous THF (100 mL). Cool the solution to 0°C using an ice bath.

-

Addition: Add Triethylamine (or use 2 equivalents of 2-methylimidazole if Et₃N is to be avoided) to the solution.

-

Acylation: Dropwise add Methyl Chloroformate (dissolved in minimal THF) over 30 minutes. The reaction is exothermic; maintain internal temperature <5°C.[1]

-

Observation: A white precipitate (Triethylamine hydrochloride or imidazolium salt) will form immediately.[1]

-

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–16 hours. Monitor consumption of starting material via TLC (Note: The product is moisture sensitive; minimize exposure).[1]

-

Workup:

-

Purification: If necessary, recrystallize from a dry Hexane/EtOAc mixture. Avoid silica gel chromatography if possible, as the compound can degrade on acidic stationary phases.

Synthesis Visualization

Caption: Synthesis pathway via nucleophilic substitution under basic conditions.

Chemical Reactivity & Mechanism of Action[1][9][10][11]

The utility of this compound lies in its ability to transfer the methoxycarbonyl group (–COOMe) or to activate carboxylic acids.[1] It operates via a "Symbiotic Activation" mechanism, similar to the Heller-Sarpong reagent, but with distinct kinetic parameters.[1]

The "Tuned" Reactivity Profile

Unlike Carbonyl Diimidazole (CDI), which is highly reactive and moisture-sensitive, the 2-methyl derivative offers:

-

Steric Shielding: The methyl group at C2 sterically crowds the carbonyl carbon.[1] This reduces the rate of hydrolysis by ambient moisture, making the reagent easier to handle.

-

Selective Acyl Transfer: In reactions with nucleophiles (amines/alcohols), the leaving group is 2-methylimidazole .[1] The higher pKa of 2-methylimidazole (pKa ~7.[1]85) compared to imidazole (pKa ~6.[1]95) makes it a poorer leaving group, theoretically slowing the reaction and allowing for greater discrimination between competing nucleophiles (e.g., primary vs. secondary amines).

Mechanism: Chemoselective Esterification

When used to esterify carboxylic acids, the reagent follows an activation-elimination pathway:[1]

-

Activation: The carboxylic acid attacks the carbonyl of the reagent.[1]

-

Elimination: 2-Methylimidazole is expelled, forming a mixed anhydride (acyl carbonate).[1]

-

Decarboxylation: The mixed anhydride loses CO₂ to form the ester (if methanol is the nucleophile) or reacts with an added alcohol.[1]

Mechanism Diagram

Caption: Activation of carboxylic acids followed by decarboxylative acyl transfer.

Applications in Drug Development[1]

Chemoselective N-Acylation

The reagent is ideal for introducing the methyl carbamate protecting group (Moc) onto amines.[1]

-

Advantage: The reaction avoids the use of highly toxic methyl chloroformate directly in the final step.[1] The imidazole carbamate is a "store-stable" source of the Moc group.[1]

-

Protocol: React amine with 1.1 equiv of reagent in MeCN at RT.

Esterification of Sensitive Substrates

Standard Fisher esterification (acid catalysis) can racemize chiral centers.[1] Using this compound allows for esterification under neutral to mildly basic conditions.[1]

-

Scope: Effective for amino acids, peptide fragments, and substrates with acid-labile protecting groups (e.g., Boc, TBS).[1]

Synthesis of Heterocycles

The reagent can serve as a C1 synthon (carbonyl source) in the synthesis of cyclic ureas or carbamates where the 2-methylimidazole acts as a decent leaving group that can be displaced intramolecularly.[1]

Safety & Handling

While safer than phosgene derivatives, this reagent requires strict adherence to safety protocols.

-

Hazards: Causes skin irritation and serious eye irritation (H315, H319). May cause respiratory irritation (H335).[1]

-

Moisture Sensitivity: Hydrolyzes to release CO₂, Methanol, and 2-Methylimidazole.[1] Store in a desiccator or glovebox.

-

PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle in a fume hood.

-

Spill Cleanup: Quench with aqueous sodium bicarbonate solution.[1]

References

-

Heller, S. T., & Sarpong, R. (2010). Chemoselective Esterification and Amidation of Carboxylic Acids with Imidazole Carbamates and Ureas. Organic Letters, 12(20), 4572–4575. [1]

-

Heller, S. T., & Sarpong, R. (2011).[4] On the reactivity of imidazole carbamates and ureas and their use as esterification and amidation reagents. Tetrahedron, 67(45), 8851-8859.[1][4] [1][4]

-

BLD Pharm. (n.d.).[1] this compound Product Page (CAS 74061-51-1).[1][2][3] Retrieved from BLD Pharm Catalog.[1][2]

-

Ambeed. (n.d.). This compound Datasheet. Retrieved from Ambeed.[1]

-

Macias, F. A., et al. (2016). Identification of a melampomagnolide B analog as a potential lead molecule for treatment of acute myelogenous leukemia. PMC (PubMed Central).[1]

"discovery and history of imidazole derivatives"

An In-depth Technical Guide to the Discovery and History of Imidazole Derivatives

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

The imidazole nucleus, a five-membered aromatic heterocycle containing two non-adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its unique electronic properties, ability to act as both a hydrogen bond donor and acceptor, and its presence in vital biological molecules have made it a "privileged scaffold" in drug discovery. This guide provides a comprehensive exploration of the journey of imidazole derivatives, from their initial synthesis in the mid-19th century to their evolution into blockbuster drugs that have reshaped modern medicine. We will delve into the foundational synthetic methodologies, the serendipitous discoveries, and the rational design approaches that have led to the development of groundbreaking therapeutics across multiple disease areas, including infectious diseases and gastroenterology.

The Imidazole Core: A Foundation of Chemical and Biological Significance

First synthesized by the German chemist Heinrich Debus in 1858, imidazole was initially named "glyoxaline" as it was derived from the reaction of glyoxal and formaldehyde in ammonia.[1][2] This synthesis, while yielding the parent compound in relatively low amounts, opened the door to the exploration of a new class of heterocyclic compounds.[2][3]

The imidazole ring's structure is deceptively simple. It is a planar, aromatic system with six π-electrons, making it thermally stable.[4] One nitrogen atom is 'pyrrole-like' (donating its lone pair to the aromatic system), while the other is 'pyridine-like' (its lone pair is in an sp2 orbital in the plane of the ring), allowing it to act as a base.[5] This amphoteric nature, the ability to function as both a weak acid and a weak base, is crucial to its biological activity.[5] The most notable natural occurrence of the imidazole ring is in the side chain of the amino acid histidine, which plays a critical role in the structure and function of countless proteins and enzymes, including hemoglobin.[5]

Caption: The chemical structure of the imidazole ring.

The Dawn of Imidazole Chemistry: Foundational Syntheses

The ability to construct the imidazole core with various substituents was a critical step in unlocking its therapeutic potential. Several named reactions from the 19th and early 20th centuries remain fundamental to imidazole chemistry.

The Debus-Radziszewski Imidazole Synthesis

While Heinrich Debus first reported the synthesis of the parent imidazole in 1858, it was the subsequent work by Bronisław Radziszewski in 1882 that expanded the methodology into a more general and versatile route for substituted imidazoles.[1][2][6] The Debus-Radziszewski synthesis is a multi-component reaction that condenses a 1,2-dicarbonyl compound, an aldehyde, and two equivalents of ammonia (or a primary amine for N-substituted imidazoles).[7][8] This method is still used commercially for the production of several imidazole derivatives.[7]

Caption: General scheme of the Debus-Radziszewski synthesis.

Experimental Protocol: Synthesis of 2,4,5-Triphenylimidazole (Lophine)

This protocol is an adaptation of the Radziszewski reaction, which reliably produces the fluorescent compound lophine in high yield.[6]

-

Reactant Preparation: In a round-bottom flask, combine benzil (a 1,2-dicarbonyl), benzaldehyde, and ammonium acetate. Ammonium acetate serves as the ammonia source.

-

Solvent Addition: Add glacial acetic acid as the solvent.

-

Reflux: Heat the mixture to reflux with stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Isolation: After the reaction is complete (typically several hours), cool the mixture to room temperature. The product, 2,4,5-triphenylimidazole, will often precipitate from the solution.

-

Purification: Collect the solid product by vacuum filtration. Wash the crystals with cold water and then a minimal amount of cold ethanol to remove unreacted starting materials and impurities.

-

Drying and Characterization: Dry the purified product in a vacuum oven. The final product can be characterized by its melting point and spectroscopic methods (NMR, IR).

This protocol demonstrates the core principle of the Radziszewski synthesis: the efficient, one-pot assembly of the imidazole ring from three readily available components.

From Laboratory to Blockbuster: The Therapeutic Revolution of Imidazole Derivatives

The true impact of imidazole chemistry lies in its application to medicine. The imidazole scaffold is present in a vast array of pharmacologically active agents.[9][10]

Antiprotozoal and Antibacterial Agents: The Metronidazole Story

The journey of metronidazole, a nitroimidazole derivative, from a synthetic curiosity to an essential medicine is a classic example of serendipity in drug discovery.[11]

-

1950s - Origins: Researchers at Rhône-Poulenc in France were investigating derivatives of azomycin, a nitroimidazole compound isolated from Streptomyces spp., for activity against Trichomonas vaginalis.[11][12] This led to the synthesis of metronidazole.[11]

-

1959 - Antiprotozoal Emergence: Metronidazole (brand name Flagyl®) was found to be highly effective for treating trichomoniasis, a common genital tract infection.[12]

-

1962 - A Fortuitous Discovery: The drug's potent antibacterial properties were discovered by chance when a patient being treated for trichomoniasis also experienced a cure for their concurrent bacterial gingivitis.[11]

-

1960s-1970s - Expanded Use: This accidental finding spurred further research, revealing metronidazole's efficacy against anaerobic bacteria like Bacteroides and Clostridium species, as well as other protozoa like Entamoeba histolytica and Giardia lamblia.[11][12]

Mechanism of Action: Metronidazole is a prodrug that is selectively toxic to anaerobic and microaerophilic pathogens.[13] Its nitro group is reduced by low-redox-potential proteins (like ferredoxin) unique to these organisms, forming cytotoxic nitroso radicals that disrupt microbial DNA synthesis.[13]

Caption: Inhibition of Ergosterol biosynthesis by azole antifungals.

Taming Stomach Acid: The Cimetidine Blockbuster

The discovery of cimetidine (Tagamet) is a landmark in pharmaceutical history, representing one of the first successful applications of "rational drug design". [14][15]Before its development, peptic ulcers were a debilitating condition often requiring surgery. [15] The project, led by Sir James W. Black at Smith, Kline & French (SK&F), was based on a clear hypothesis. [14]It was known that histamine stimulated stomach acid secretion, but traditional antihistamines (now known as H1 antagonists) had no effect. [14]Black's team postulated the existence of a second type of histamine receptor, H2, in the stomach lining. [15] The development process was a methodical molecular modification effort: [14]1. Starting Point: The structure of histamine itself. 2. First Lead: Nα-guanylhistamine, a partial H2 receptor antagonist. 3. Increased Potency: This led to burimamide, the first specific H2 antagonist, which proved the existence of the H2 receptor but was not orally bioavailable. 4. Oral Activity: Further refinement led to metiamide, an effective oral agent but with toxicity concerns due to its thiourea group. 5. The Breakthrough: Replacing the thiourea group with a cyanoguanidine moiety resulted in cimetidine, a potent and safe H2 receptor antagonist. [15] Launched in 1976, cimetidine was revolutionary, providing effective healing for peptic ulcers. [16][17]It became the first drug ever to achieve annual sales exceeding $1 billion, earning it the title of the first "blockbuster" drug. [14][18]

The Next Generation: Proton Pump Inhibitors (PPIs)

While H2 antagonists were highly successful, an even more potent class of acid-suppressing drugs emerged in the 1980s: the proton pump inhibitors (PPIs). [19]Most of these drugs, including the first-in-class omeprazole, are substituted benzimidazole derivatives. [20][21]They act by irreversibly blocking the gastric H+/K+ ATPase, the final step in the pathway of acid secretion in parietal cells. [19]This provided a more profound and longer-lasting reduction in stomach acid compared to H2 antagonists, making PPIs the new standard of care for acid-related disorders. [21]

Summary of Key Milestones

| Period | Key Discovery / Development | Significance | Key Molecules/Drugs |

| 1858 | First synthesis of imidazole by Heinrich Debus. [1][2] | Opened the field of imidazole chemistry. | Imidazole (Glyoxaline) |

| 1882 | Radziszewski expands the synthesis method. [6] | Provided a general, versatile route to substituted imidazoles. | Substituted Imidazoles |

| 1950s-1960s | Discovery and development of metronidazole. [11][12] | First potent antimicrobial agent for anaerobic infections. | Metronidazole |

| 1970s | Development of azole antifungals. [22] | Broad-spectrum antifungal agents with a novel mechanism of action. | Clotrimazole, Miconazole |

| 1976 | Launch of cimetidine. [16][17] | First rationally designed drug; first "blockbuster" therapeutic. | Cimetidine (Tagamet) |

| 1980s | Development of proton pump inhibitors (PPIs). [19] | More potent and longer-lasting acid suppression than H2 antagonists. | Omeprazole |

Conclusion and Future Perspectives

The history of imidazole derivatives is a testament to the power of organic synthesis and medicinal chemistry. From its humble beginnings in a 19th-century German laboratory, the imidazole scaffold has become an indispensable component in the modern pharmacopeia. The journey from Debus's initial synthesis to the rational design of cimetidine and the development of potent antifungals and PPIs illustrates a clear progression from serendipity to targeted drug discovery. The chemical versatility and biological compatibility of the imidazole ring ensure that it will remain a focus of research and a source of new therapeutic agents for decades to come.

References

- Debus–Radziszewski imidazole synthesis - Wikipedia. [URL: https://en.wikipedia.org/wiki/Debus%E2%80%93Radziszewski_imidazole_synthesis]

- Imidazole - Wikipedia. [URL: https://en.wikipedia.org/wiki/Imidazole]

- Liesen, A. P., de Souza, M. V. N., & de Oliveira, A. C. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 28(2), 743. [URL: https://www.mdpi.com/1420-3049/28/2/743]

- Katke, S. P. (2023). Imidazole: Chemistry, Synthesis, Properties, Industrial Applications and Biological and Medicinal Applications. Environmental Science and Industrial Journal, 19(1), 257. [URL: https://www.tsijournals.

- Moghadasi, Z., & Imani, S. (2025). Development and Characterization of Imidazole Derivatives for Antifungal Applications. Biological and Molecular Chemistry, 3(3), 197-210. [URL: https://www.biomolchem.com/paper/6/3/3/2025/197-210]

- de Souza, M. V. N., & Liesen, A. P. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. MDPI. [URL: https://www.mdpi.com/1420-3049/28/2/743/pdf]

- Deka, S. (n.d.). Debus- Radziszewski Imidazole Synthesis, Knorr Pyrazole Synthesis. Slideshare. [URL: https://www.slideshare.net/SouravDeka2/debus-radziszewski-imidazole-synthesis-knorr-pyrazole-synthesis]

- Cimetidine - Wikipedia. [URL: https://en.wikipedia.org/wiki/Cimetidine]

- Radziszewskis Imidazole Synthesis. Scribd. [URL: https://www.scribd.com/document/369752533/Radziszewskis-Imidazole-Synthesis]

- Debus-Radziszewski Imidazole Synthesis: Presented by Sourav Deka Mpharm 1 Semester Roll No 12 Pharmaceutical Chemistry. Scribd. [URL: https://www.scribd.com/presentation/430857319/Debus-Radziszewski-Imidazole-Synthesis-Presented-by-Sourav-Deka-Mpharm-1-Semester-Roll-No-12-Pharmaceutical-Chemistry]

- Moghadasi, Z., & Imani, S. (2025). Development and Characterization of Imidazole Derivatives for Antifungal Applications. Biological and Molecular Chemistry. [URL: https://www.biomolchem.com/abstract/6/3/3/2025/197-210]

- da Silva, A. C., et al. (2025). Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives. Molecules, 30(17), 345. [URL: https://www.mdpi.com/1420-3049/30/17/345]

- Katke, S. P. (2023). Imidazole: Chemistry, Synthesis, Properties, Industrial Applicati. TSI Journals. [URL: https://www.tsijournals.

- Molinder, H. (1994). The development of cimetidine: 1964-1976. A human story. Journal of Clinical Gastroenterology, 19(3), 248–254. [URL: https://pubmed.ncbi.nlm.nih.gov/7806824/]

- Imidazoles in medicine: a review of its pharmacological and therapeutic applications. Taylor & Francis Online. (2026). [URL: https://www.tandfonline.com/doi/full/10.1080/14756366.2023.2299889]

- Review of pharmacological effects of imidazole derivatives. (2022). Eurasian Journal of Medical and Chemical Sciences, 4(2), 29-37. [URL: https://www.ejmcs.com/index.php/ejmcs/article/view/100]

- de Souza, M. V. N., & Liesen, A. P. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. ResearchGate. [URL: https://www.researchgate.net/publication/367175852_Imidazole_Synthesis_Functionalization_and_Physicochemical_Properties_of_a_Privileged_Structure_in_Medicinal_Chemistry]

- Imidazole: A contemplative study on synthesis, structure activity relationship and medicinal consequence. (2022). ResearchGate. [URL: https://www.researchgate.

- Important drugs containing imidazole motifs as building blocks. ResearchGate. [URL: https://www.researchgate.net/figure/Important-drugs-containing-imidazole-motifs-as-building-blocks_fig1_349386375]

- Khare, A., et al. (2025). Synthesis And Pharmacological Evaluation Of Novel Imidazole Derivatives As Antifungal Agents. ResearchGate. [URL: https://www.researchgate.

- Proton-pump inhibitor - Wikipedia. [URL: https://en.wikipedia.org/wiki/Proton-pump_inhibitor]

- Tagamet Discovery of Histamine H2-receptor Antagonists. American Chemical Society. [URL: https://www.acs.

- An In-depth Technical Guide to the Discovery and History of Metronidazole and its Isomer, Isometronidazole. Benchchem. [URL: https://www.benchchem.com/blog/an-in-depth-technical-guide-to-the-discovery-and-history-of-metronidazole-and-its-isomer-isometronidazole]

- Synthesis and Characterization of Imidazole Derivatives and Catalysis Using Chemical Pharmaceutical Compounds. (n.d.). [URL: https://www.researchgate.net/publication/343209536_Synthesis_and_Characterization_of_Imidazole_Derivatives_and_Catalysis_Using_Chemical_Pharmaceutical_Compounds]

- Özkay, Y., et al. (2017). Novel Imidazole Derivatives as Antifungal Agents: Synthesis, Biological Evaluation, ADME Prediction and Molecular Docking Studies. Proceedings, 1(6), 28. [URL: https://www.mdpi.com/2504-3900/1/6/28]

- Molinder, H. (1994). The Development of Cimetidine: 1964–1976 A Human Story. J Clin Gastroenterol, 19(3), 248–54. [URL: https://journals.lww.com/jcge/abstract/1994/10000/the_development_of_cimetidine__1964_1976__a_human.17.aspx]

- Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. PMC. (2021). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8344843/]

- Design, synthesis and antifungal activity of some new imidazole and triazole derivatives. (2011). Archiv der Pharmazie, 344(10), 631-41. [URL: https://pubmed.ncbi.nlm.nih.gov/21898715/]

- Cimetidine. Drug Discovery - Stereoelectronics. [URL: https://www.chm.bris.ac.uk/webprojects2001/gerrard/cimetidine.html]

- Important drugs containing imidazole motifs as building blocks. ResearchGate. [URL: https://www.researchgate.net/figure/Important-drugs-containing-imidazole-motifs-as-building-blocks_fig1_320349141]

- Müller, M., & Rozbicka, B. (2017). A review on metronidazole: an old warhorse in antimicrobial chemotherapy. Parasitology, 145(9), 1129-1135. [URL: https://www.cambridge.org/core/journals/parasitology/article/review-on-metronidazole-an-old-warhorse-in-antimicrobial-chemotherapy/9D7A5D1E8F6A3B9C5F7A6A8C9E7B6C7B]

- Imidazole. Britannica. [URL: https://www.britannica.com/science/imidazole-organic-compound-class]

- Imidazole synthesis. ChemicalBook. [URL: https://www.chemicalbook.com/synthesis/288-32-4.htm]

- Metronidazole - Wikipedia. [URL: https://en.wikipedia.org/wiki/Metronidazole]

- Plater, M. J. (2008). THE CRUCIAL EARLY CONTRIBUTIONS OF F. R. JAPP TO A GENERAL SYNTHESIS OF IMIDAZOLE DERIVATIVES. Bulletin for the History of Chemistry, 33(2), 77-79. [URL: https://www.ideals.illinois.edu/items/125340]

- Synthesis, Reactions and Medicinal Uses of Imidazole. Pharmaguideline. [URL: https://www.pharmaguideline.com/2022/11/synthesis-reactions-and-medicinal-uses-of-imidazole.html]

- Discovery and development of proton pump inhibitors - Wikipedia. [URL: https://en.wikipedia.org/wiki/Discovery_and_development_of_proton_pump_inhibitors]

- Sachs, G., et al. (2017). 25 Years of Proton Pump Inhibitors: A Comprehensive Review. Gut and Liver, 11(1), 27–37. [URL: https://www.gutnliver.org/journal/view.html?doi=10.5009/gnl15535]

- The Development of a New Proton‐Pump Inhibitor: The Case History of Pantoprazole. (n.d.). [URL: https://onlinelibrary.wiley.com/doi/10.1002/cmdc.200600002]